molecular formula C7H6FN3O3 B8285890 2-Amino-5-fluoro-3-nitrobenzamide

2-Amino-5-fluoro-3-nitrobenzamide

Cat. No. B8285890
M. Wt: 199.14 g/mol
InChI Key: SNKSFSLKFURWGI-UHFFFAOYSA-N
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Patent
US08697736B2

Procedure details

A suspension of EXAMPLE 45B (13.9 g) in polyphosphoric acid (400 g) was stirred at 115° C. for 3 hours. After cooling, water and dichloromethane were added and the mixture stirred at ambient temperature for 10 minutes. The solid material was collected by filtration and recrystallized from methanol.
Quantity
13.9 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
400 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:7]([F:13])=[CH:6][C:3]=1[C:4]#[N:5].[OH2:14]>ClCCl>[NH2:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:7]([F:13])=[CH:6][C:3]=1[C:4]([NH2:5])=[O:14]

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
NC1=C(C#N)C=C(C=C1[N+](=O)[O-])F
Name
polyphosphoric acid
Quantity
400 g
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The solid material was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
NC1=C(C(=O)N)C=C(C=C1[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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